

# ST-836 Hydrochloride: A Technical Guide to its Solubility Profile

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## Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

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This technical guide provides an in-depth overview of the solubility of **ST-836 hydrochloride**, a potent dopamine receptor ligand with potential applications in conditions such as Parkinson's disease. While specific quantitative solubility data is not widely published, this document consolidates available information and presents standardized methodologies for its determination.

## Core Properties of ST-836 Hydrochloride

**ST-836 hydrochloride** is recognized as a dopamine receptor ligand with high affinity for D3 and D2 receptors.<sup>[1]</sup> Its physical form is typically a white to off-white powder.<sup>[2][3][4]</sup> For laboratory use, it is crucial to understand its solubility in various solvents to prepare stock solutions and conduct experiments effectively.

## Solubility Data

**ST-836 hydrochloride** is consistently reported to be soluble in Dimethyl Sulfoxide (DMSO).<sup>[2][3][4]</sup> However, specific quantitative data regarding its solubility limit (e.g., in mg/mL or mM) in DMSO and other common organic solvents is not readily available in public literature. The following table summarizes the known qualitative solubility.

Solvent Name	Chemical Formula	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	(CH <sub>3</sub> ) <sub>2</sub> SO	Soluble[2][3][4]	A common solvent for preparing stock solutions of ST-836 hydrochloride. For long-term storage in DMSO, it is recommended to store at -80°C for up to six months or at 4°C for up to two weeks.[5]
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Data not available	-
Methanol	CH <sub>3</sub> OH	Data not available	-
Acetonitrile	CH <sub>3</sub> CN	Data not available	-
Water	H <sub>2</sub> O	Data not available	-

## Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for **ST-836 hydrochloride**.

### Objective:

To determine the equilibrium solubility of **ST-836 hydrochloride** in a selected solvent (e.g., DMSO, ethanol, water).

### Materials:

- **ST-836 hydrochloride** powder
- Selected solvent(s) of analytical grade
- Vials with screw caps

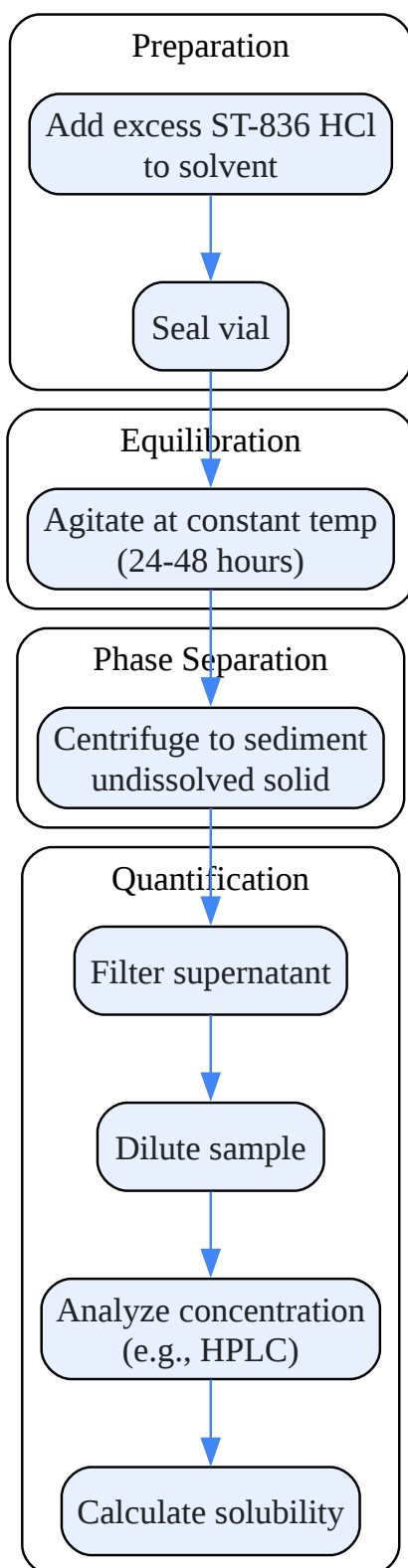
- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
- Volumetric flasks and pipettes

## Methodology:

- Preparation of a Saturated Solution:
  - Add an excess amount of **ST-836 hydrochloride** to a pre-determined volume of the selected solvent in a vial. The excess solid should be visually apparent to ensure that a saturated solution is formed.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).
  - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation:
  - After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

- To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection and Preparation:
  - Carefully withdraw an aliquot of the supernatant using a pipette.
  - Filter the aliquot through a syringe filter to remove any remaining solid particles.
  - Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification:
  - Analyze the concentration of **ST-836 hydrochloride** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
  - Prepare a calibration curve using standard solutions of **ST-836 hydrochloride** of known concentrations.
  - Calculate the concentration of the original saturated solution by applying the dilution factor. The resulting value represents the solubility of **ST-836 hydrochloride** in the tested solvent at the specified temperature.

The workflow for determining solubility via the shake-flask method is illustrated in the diagram below.

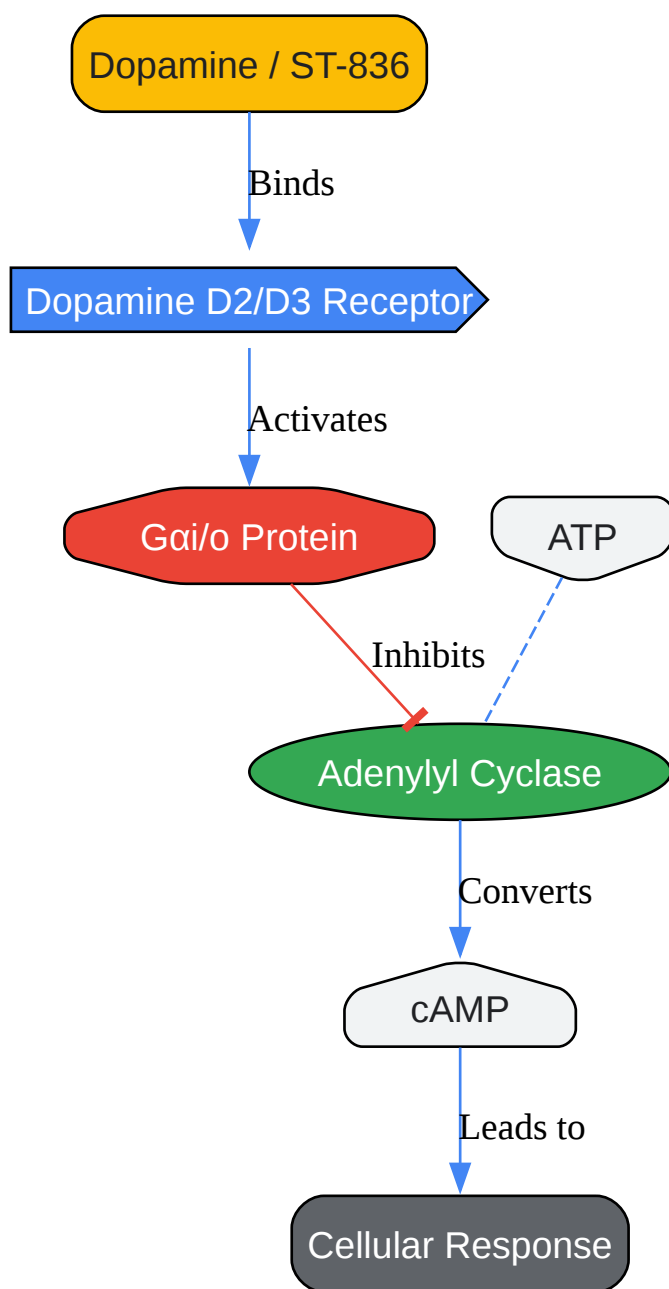


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#### Shake-Flask Solubility Determination Workflow

## Mechanism of Action: Dopamine D2/D3 Receptor Signaling

**ST-836 hydrochloride** acts as a ligand for dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).<sup>[1]</sup> These D2-like receptors are primarily coupled to the G $\alpha$ i/o protein. The binding of an agonist, such as dopamine or a ligand like ST-836, to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The signaling pathway is depicted below.



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#### Dopamine D2/D3 Receptor Signaling Pathway

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